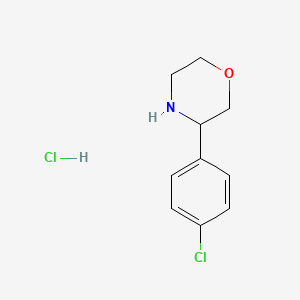

3-(4-Chlorophenyl)morpholine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4-chlorophenyl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUBCLCJPLUOTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=C(C=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590005 |

Source

|

| Record name | 3-(4-Chlorophenyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170797-92-8 |

Source

|

| Record name | 3-(4-Chlorophenyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Chlorophenyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Chlorophenyl)morpholine hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)morpholine Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth overview of a reliable and well-established synthetic pathway for this compound. This compound is a valuable intermediate in pharmaceutical research and development, belonging to the substituted phenylmorpholine class, which includes pharmacologically significant molecules like phenmetrazine.[1][2][3] This document details a logical three-step synthesis commencing from readily available starting materials: 4-chlorostyrene oxide and ethanolamine. The guide covers the underlying chemical principles, step-by-step experimental protocols, characterization methods, and critical safety considerations. It is intended for an audience of researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Strategic Importance

Substituted phenylmorpholines represent a class of heterocyclic compounds with significant applications in medicinal chemistry.[4] The parent compound, phenmetrazine (3-methyl-2-phenylmorpholine), was historically used as an anorectic medication and is known for its stimulant properties, acting as a norepinephrine and dopamine releasing agent.[1][2] The structural analogue, 3-(4-Chlorophenyl)morpholine, by virtue of its substituted phenyl ring, serves as a key building block for creating new chemical entities with potentially modulated pharmacological profiles.[5] Its hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for further synthetic elaboration or biological screening.[5]

This guide elucidates a robust and scalable synthesis pathway, focusing on the causality behind experimental choices to ensure reproducibility and high purity of the final product.

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection strategy. The final salt formation is a trivial step from the free base. The core morpholine ring can be formed via an intramolecular cyclization, specifically a dehydration reaction of an N-substituted amino-diol. This key intermediate, 2-((2-(4-chlorophenyl)-2-hydroxyethyl)amino)ethan-1-ol, can be disconnected at the C-N bond, revealing its precursors: an epoxide (4-chlorostyrene oxide) and an amino alcohol (ethanolamine). This pathway is advantageous due to the commercial availability and relatively low cost of the starting materials.

Target [label="3-(4-Chlorophenyl)morpholine HCl", fillcolor="#F1F3F4", style=filled]; FreeBase [label="3-(4-Chlorophenyl)morpholine", fillcolor="#F1F3F4", style=filled]; AminoDiol [label="2-((2-(4-Chlorophenyl)-2-\nhydroxyethyl)amino)ethan-1-ol", fillcolor="#F1F3F4", style=filled]; Epoxide [label="4-Chlorostyrene Oxide", fillcolor="#F1F3F4", style=filled]; Amine [label="Ethanolamine", fillcolor="#F1F3F4", style=filled];

Target -> FreeBase [label="Salt Formation"]; FreeBase -> AminoDiol [label="Intramolecular\nCyclization (Dehydration)"]; AminoDiol -> Epoxide [label="Nucleophilic Ring Opening"]; AminoDiol -> Amine; }

Figure 1. Retrosynthetic analysis of this compound.

Detailed Synthesis Pathway

The selected forward synthesis proceeds in three distinct stages:

-

Step 1: Nucleophilic ring-opening of 4-chlorostyrene oxide with ethanolamine.

-

Step 2: Acid-catalyzed intramolecular cyclization and dehydration to form the morpholine ring.

-

Step 3: Conversion of the morpholine free base to its hydrochloride salt.

// Reactants R1 [label="4-Chlorostyrene Oxide"]; R2 [label="Ethanolamine"];

// Intermediate I1 [label="2-((2-(4-Chlorophenyl)-2-\nhydroxyethyl)amino)ethan-1-ol"];

// Product P1 [label="3-(4-Chlorophenyl)morpholine"]; P2 [label="3-(4-Chlorophenyl)morpholine HCl"];

// Invisible nodes for layout node [width=0, height=0, label=""]; p1; p2; p3;

// Reaction flow {rank=same; R1; R2;} R1 -> p1 [arrowhead=none]; R2 -> p1 [arrowhead=none]; p1 -> I1 [label="Step 1:\nEthanol", arrowhead=vee, fontcolor="#34A853"]; I1 -> p2 [arrowhead=none]; p2 -> P1 [label="Step 2:\nH₂SO₄, Heat", arrowhead=vee, fontcolor="#EA4335"]; P1 -> p3 [arrowhead=none]; p3 -> P2 [label="Step 3:\nHCl in Ether", arrowhead=vee, fontcolor="#4285F4"]; }

Figure 2. Overall synthetic workflow.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| 4-Chlorostyrene oxide | C₈H₇ClO | 154.59 | 2788-86-5 | Starting material.[6] |

| Ethanolamine | C₂H₇NO | 61.08 | 141-43-5 | Reagent.[7] |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Solvent |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | Catalyst |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | For work-up |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Solvent |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | For salt formation |

Step 1: Synthesis of 2-((2-(4-Chlorophenyl)-2-hydroxyethyl)amino)ethan-1-ol

Causality: This reaction is a classic SN2 nucleophilic ring-opening of an epoxide. Ethanolamine acts as the nucleophile. The reaction is typically carried out in a protic solvent like ethanol, which can facilitate the protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack. The attack occurs at the sterically less hindered terminal carbon of the epoxide.

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorostyrene oxide (15.46 g, 0.10 mol).

-

Add absolute ethanol (100 mL) to dissolve the epoxide.

-

To this solution, add ethanolamine (9.16 g, 0.15 mol, 1.5 eq.) dropwise over 15 minutes. A slight exotherm may be observed.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The disappearance of the 4-chlorostyrene oxide spot indicates reaction completion.

-

Once complete, cool the reaction mixture to room temperature.

-

Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil, which is the desired amino-diol intermediate, can be used in the next step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel.

Step 2: Cyclization to 3-(4-Chlorophenyl)morpholine

Causality: This step involves an acid-catalyzed intramolecular dehydration. Concentrated sulfuric acid protonates one of the hydroxyl groups (preferentially the more reactive benzylic alcohol), converting it into a good leaving group (water). The nitrogen atom of the amino group then acts as an intramolecular nucleophile, attacking the resulting carbocation (or in a concerted fashion) to form the six-membered morpholine ring.

Protocol:

-

Carefully place the crude amino-diol from Step 1 into a 500 mL round-bottom flask.

-

With vigorous stirring and external cooling in an ice-water bath, slowly and cautiously add concentrated sulfuric acid (98%, 50 mL) to the crude product. Caution: Highly exothermic reaction. The acid should be added dropwise, ensuring the internal temperature does not exceed 60 °C.

-

After the addition is complete, equip the flask with a reflux condenser and heat the mixture in an oil bath at 120-130 °C for 3 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (approx. 250 g) in a large beaker.

-

Neutralize the acidic solution by slowly adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is approximately 10-12. This step must be done with cooling as the neutralization is highly exothermic.

-

The product, 3-(4-Chlorophenyl)morpholine, will separate as an oil or precipitate as a solid.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and wash them with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base.

-

The product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane/ethyl acetate.

Step 3: Formation of this compound

Causality: The nitrogen atom in the morpholine ring is basic and will readily react with a strong acid like HCl to form a stable, crystalline ammonium salt. Using ethereal HCl allows for the controlled precipitation of the salt from a non-polar solvent, yielding a pure, solid product that is easy to filter and handle.

Protocol:

-

Dissolve the purified 3-(4-Chlorophenyl)morpholine free base (e.g., 0.08 mol) in anhydrous diethyl ether (150 mL).

-

Cool the solution in an ice bath.

-

While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until precipitation ceases and the solution becomes slightly acidic (test with pH paper).

-

Stir the resulting slurry in the ice bath for an additional 30 minutes.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold, anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting material or impurities.

-

Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

-

Melting Point: The hydrochloride salt should have a sharp, defined melting point.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and successful ring formation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base (m/z = 197.06 for C₁₀H₁₂ClNO).[8]

-

Infrared (IR) Spectroscopy: To identify key functional groups. The free base should show N-H stretching, while the hydrochloride salt will show a broad N-H⁺ stretch. The disappearance of O-H bands from the amino-diol intermediate confirms successful cyclization.

Safety Considerations

-

4-Chlorostyrene oxide: Is a potential irritant. Handle in a well-ventilated fume hood.[6]

-

Ethanolamine: Is corrosive and can cause burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated Sulfuric Acid: Is extremely corrosive and a strong oxidizing agent. Reacts violently with water. Handle with extreme care in a fume hood, always adding acid to water/solution, never the other way around.

-

Dichloromethane: Is a suspected carcinogen. All extractions and solvent removal should be performed in a fume hood.

-

General Precautions: All steps of this synthesis should be carried out by trained personnel in a well-equipped chemical laboratory with access to safety showers, eyewash stations, and fire extinguishers.

References

-

National Center for Biotechnology Information (2024). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. U.S. National Library of Medicine. Available at: [Link]

-

Brown, G. R., Foubister, A. J., & Stribling, D. (n.d.). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Royal Society of Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Phenmetrazine. Available at: [Link]

-

Wikipedia. (n.d.). Substituted phenylmorpholine. Available at: [Link]

- Google Patents. (n.d.). US20130203752A1 - Phenylmorpholines and analogues thereof.

-

Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-(3-Chlorophenyl)morpholine: Properties, Synthesis, and Applications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

-

Molbase. (n.d.). Synthesis of trans-3-[4-[(4-Chlorophenyl)thio]phenyl]octahydroindolizine Hydrochloride. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C10H12ClNO). Available at: [Link]

-

ResearchGate. (2019). Morpholines. Synthesis and Biological Activity. Available at: [Link]

-

National Center for Biotechnology Information. (2018). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. U.S. National Library of Medicine. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]

- Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.

-

National Center for Biotechnology Information. (n.d.). 4-Chlorostyrene oxide. PubChem. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-isopropylaminoethanol. Available at: [Link]

Sources

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 3. Substituted phenylmorpholine [medbox.iiab.me]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Chlorostyrene oxide | C8H7ClO | CID 197010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. PubChemLite - this compound (C10H12ClNO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)morpholine hydrochloride is a synthetic organic compound that has garnered significant interest within the pharmaceutical and agrochemical sectors. As a derivative of morpholine, a versatile and privileged scaffold in medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1] The presence of the 4-chlorophenyl substituent is known to enhance the pharmacological profile of molecules, potentially leading to improved efficacy and metabolic stability.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its chemical behavior, analytical characterization, and handling considerations that are critical for its application in research and development.

The morpholine ring, with its inherent weak basicity and capacity for hydrogen bonding, often imparts favorable pharmacokinetic properties to drug candidates, including enhanced aqueous solubility and metabolic stability.[2] Understanding the specific physicochemical characteristics of the hydrochloride salt of 3-(4-chlorophenyl)morpholine is paramount for its effective utilization in synthetic chemistry and drug design.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its identification, handling, and application in various experimental settings.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| Synonyms | 4-(Morpholin-3-yl)chlorobenzene hydrochloride | [3] |

| CAS Number | 1170797-92-8 | [1][5][6] |

| Molecular Formula | C₁₀H₁₂ClNO · HCl | [1][6] |

| Molecular Weight | 234.13 g/mol | [1][6] |

| Appearance | White crystalline powder | [1][6] |

| Melting Point | 198-203 °C | [1][6] |

| Purity | ≥ 98% (by HPLC) | [1][6] |

| Storage Conditions | Store at 0-8 °C | [1][6] |

Solubility Profile

Experimental Protocol for Solubility Determination:

A standard method for determining the solubility of a compound involves the equilibrium solubility method.

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then expressed in units such as mg/mL or g/100mL.

Acidity (pKa)

The pKa value is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. The pKa of the conjugate acid of the morpholine nitrogen in this compound is expected to be in the weakly basic range. For comparison, the pKa of the conjugate acid of unsubstituted morpholine is approximately 8.4.[8] The presence of the electron-withdrawing 4-chlorophenyl group at the 3-position may slightly decrease the basicity (lower the pKa) of the morpholine nitrogen compared to the parent morpholine. A lower pKa value can be advantageous in drug design, as it may reduce the potential for off-target interactions at physiological pH.[9]

Experimental Protocol for pKa Determination:

Potentiometric titration is a common and reliable method for determining the pKa of ionizable compounds.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) while recording the pH as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the acid has been neutralized.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While specific experimental spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on the analysis of related structures.

Predicted ¹H NMR Spectral Data:

-

Aromatic Protons (C₆H₄Cl): The protons on the 4-chlorophenyl ring are expected to appear as two doublets in the aromatic region (approximately δ 7.2-7.5 ppm) due to the para-substitution pattern.

-

Morpholine Protons (CH): The proton at the C3 position, adjacent to both the nitrogen and the chlorophenyl ring, will likely be a multiplet at a downfield position (around δ 4.0-4.5 ppm).

-

Morpholine Protons (CH₂): The methylene protons of the morpholine ring will appear as multiplets in the region of δ 2.5-4.0 ppm. The protons adjacent to the oxygen atom will be at a more downfield position compared to those adjacent to the nitrogen.

Predicted ¹³C NMR Spectral Data:

-

Aromatic Carbons (C₆H₄Cl): The carbons of the chlorophenyl ring will resonate in the aromatic region (approximately δ 120-140 ppm). The carbon bearing the chlorine atom will have a distinct chemical shift.

-

Morpholine Carbon (CH): The C3 carbon will appear at a downfield position (around δ 70-80 ppm) due to the influence of the adjacent nitrogen and aromatic ring.

-

Morpholine Carbons (CH₂): The methylene carbons of the morpholine ring will be observed in the range of δ 45-70 ppm, with the carbons adjacent to the oxygen (C2 and C6) being more downfield than the carbon adjacent to the nitrogen (C5).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A reference spectrum for the closely related morpholine hydrochloride is available from the NIST WebBook.[]

Expected Characteristic IR Absorption Bands:

-

N-H Stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ is expected for the ammonium hydrochloride salt.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.

-

C-H Stretch (Aliphatic): Absorptions in the range of 2850-3000 cm⁻¹ correspond to the C-H stretching of the morpholine ring.

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

-

C-O-C Stretch: A strong absorption band around 1100 cm⁻¹ is characteristic of the ether linkage in the morpholine ring.

-

C-Cl Stretch: A band in the region of 1000-1100 cm⁻¹ may be observed for the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique. The expected protonated molecule [M+H]⁺ for the free base (C₁₀H₁₂ClNO) would have a mass-to-charge ratio (m/z) of approximately 198.0680.[5]

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion would likely involve the cleavage of the morpholine ring and the loss of substituents. Common fragmentation pathways for morpholine-containing compounds include the loss of small neutral molecules such as water, ethylene, or parts of the morpholine ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for the molecular ion and any chlorine-containing fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound.

Exemplary RP-HPLC Method:

-

Column: C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile).[11][12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the chlorophenyl chromophore absorbs, typically around 220-230 nm.

-

Column Temperature: 30 °C.

This method would allow for the separation of the main compound from potential impurities. Method validation according to ICH guidelines would be necessary for quality control purposes.[11]

Stability and Storage

This compound is described as a stable compound.[1][6] For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated place, typically at 0-8 °C.[1][6]

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter for solid dosage form development. While specific data for this compound is not available, hydrochloride salts of amines can be hygroscopic.

Experimental Protocol for Hygroscopicity Assessment (European Pharmacopoeia Method): [3]

-

Sample Preparation: Accurately weigh a sample of the compound into a tared container.

-

Exposure: Place the open container in a desiccator maintained at a constant relative humidity (e.g., 80% RH using a saturated ammonium sulfate solution) and a constant temperature (e.g., 25 °C) for 24 hours.

-

Weighing: After 24 hours, re-weigh the sample.

-

Classification: The percentage increase in mass determines the hygroscopicity classification (non-hygroscopic, slightly hygroscopic, hygroscopic, or very hygroscopic).

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact the physicochemical properties of a drug substance, including its solubility, stability, and bioavailability. A thorough polymorphic screen is a crucial step in drug development.

Experimental Techniques for Polymorphism Screening:

-

Differential Scanning Calorimetry (DSC): To identify different crystalline forms by their melting points and enthalpies of fusion.

-

Powder X-ray Diffraction (PXRD): To analyze the crystal lattice structure of different polymorphs.

-

Thermogravimetric Analysis (TGA): To determine the presence of solvates or hydrates.

-

Hot-Stage Microscopy: To visually observe solid-state transitions.

Synthesis

As an intermediate, the synthesis of 3-(4-Chlorophenyl)morpholine is a key consideration. While the specific industrial synthesis of the hydrochloride salt is proprietary, a plausible synthetic route can be envisioned based on established organic chemistry principles. One common approach for the synthesis of 3-aryl-morpholines involves the reaction of a styrene oxide with an ethanolamine derivative.

Illustrative Synthesis Workflow:

Caption: A potential synthetic route to this compound.

This two-step process involves the nucleophilic ring-opening of 4-chlorostyrene oxide with ethanolamine to form an amino-alcohol intermediate. Subsequent intramolecular cyclization, typically under acidic conditions with dehydration, yields the 3-(4-chlorophenyl)morpholine free base. Treatment with hydrochloric acid then affords the final hydrochloride salt.

Conclusion

This compound is a valuable building block in modern drug discovery and agrochemical research. Its physicochemical properties, including its crystalline nature, melting point, and anticipated solubility in polar solvents, make it a versatile intermediate for chemical synthesis. While specific experimental data for some parameters like pKa and detailed spectral analyses are not widely published, this guide provides a robust framework based on the known chemistry of morpholine derivatives and standard analytical protocols. For researchers and drug development professionals, a thorough in-house characterization of this compound using the methodologies outlined herein is essential to ensure its quality, stability, and effective application in the development of novel and impactful molecules.

References

-

Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

-

PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

-

PubChemLite. This compound (C10H12ClNO). [Link]

-

NIST WebBook. Morpholine hydrochloride. [Link]

-

ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. [Link]

-

Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

-

ACS Publications. One-Pot Synthesis of α-Alkyl Styrene Derivatives. [Link]

-

PubMed. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. [Link]

-

SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

-

MDPI. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. [Link]

-

ResearchGate. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation | Request PDF. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST WebBook. Morpholine. [Link]

-

Science.gov. chromatographic rp-hplc method: Topics by Science.gov. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

SpectraBase. Morpholine hydrochloride. [Link]

-

R&D Chemicals. This compound. [Link]

-

SpectraBase. 4-[N-(3-Chlorophenyl)-4-methylphenylsulfonimidoyl]morpholine - Optional[MS (GC)] - Spectrum. [Link]

-

University of Puget Sound. H NMR Chemical Shifts (δ, ppm). [Link]

-

PubChem. 4-(4-Chlorophenyl)morpholine. [Link]

-

ACS Publications. Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle. [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

-

Wikipedia. Morpholine. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

-

PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

-

PubMed. Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases. [Link]

-

ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [https://www.researchgate.net/publication/319020907_Synthesis_and_Characterization_of_Some_New_Morpholine_Derivatives]([Link]_ Derivatives)

-

ChemistryViews. Styrene Derivatives Synthesized from Allyl Silanes. [Link]

-

ACS Fall 2025. Expanding complex morpholines using systematic chemical diversity. [Link]

- Google P

Sources

- 1. rsc.org [rsc.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. 3-(4-CHLOROPHENYL)MORPHOLINE HCL | CymitQuimica [cymitquimica.com]

- 5. 1170797-92-8|this compound|BLD Pharm [bldpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Morpholine - Wikipedia [en.wikipedia.org]

- 8. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 3-(4-Chlorophenyl)morpholine Hydrochloride

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Chlorophenyl)morpholine hydrochloride is a synthetic molecule featuring a central morpholine ring appended with a 4-chlorophenyl group. While its precise mechanism of action is not yet fully elucidated in dedicated public-domain studies, its structural motifs are prevalent in a multitude of pharmacologically active agents. This guide synthesizes the available information on structurally related compounds to postulate a likely mechanistic profile for this compound. We will delve into its potential as a modulator of key biological targets, including enzymes and receptors within the central nervous system and beyond. This document will further outline a comprehensive, field-proven framework for the experimental validation of these proposed mechanisms, providing researchers with the necessary protocols to rigorously investigate its biological activity.

Introduction: The Morpholine Scaffold and Chlorophenyl Moiety as Pharmacophores

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1][2] Its presence is associated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The morpholine nitrogen can act as a hydrogen bond acceptor, while the overall conformation of the ring can orient substituents for optimal interaction with biological targets.[3]

The 4-chlorophenyl group is another common feature in bioactive molecules, often contributing to enhanced binding affinity through hydrophobic and electronic interactions. The chlorine atom, being electron-withdrawing, can influence the electronic distribution of the phenyl ring and participate in halogen bonding, a recognized non-covalent interaction with biological macromolecules.

The combination of these two pharmacophores in this compound suggests a high potential for interaction with various biological targets, making it a compound of significant interest for drug discovery and development.[4]

Postulated Mechanisms of Action Based on Structural Analogs

Based on the extensive literature on compounds containing either a morpholine or a chlorophenyl moiety, or both, we can hypothesize several potential mechanisms of action for this compound.

Enzyme Inhibition

The structural characteristics of this compound make it a plausible candidate for an enzyme inhibitor.

-

Cholinesterase Inhibition: Several quinoline derivatives bearing a morpholine group have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.[5] The morpholine moiety in these compounds often interacts with the peripheral anionic site or the catalytic triad of the enzyme.

-

Sterol Biosynthesis Pathway Inhibition: Morpholine-based fungicides are known to inhibit enzymes involved in the ergosterol biosynthesis pathway, such as sterol Δ14-reductase and sterol Δ8-Δ7 isomerase.[6] This mode of action is crucial for their antifungal activity.

-

Kinase Inhibition: The morpholine ring is a key component of several kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket.[1]

Receptor Modulation

The presence of the 4-chlorophenyl ring suggests potential interactions with various receptors, particularly within the central nervous system.

-

Dopamine Receptor Antagonism: Chiral morpholine analogs have been identified as potent and selective antagonists of the dopamine D4 receptor.[7] The substituted phenyl group in these analogs plays a crucial role in receptor binding.

-

Cannabinoid Receptor Modulation: Phenylurea derivatives containing a 4-chlorophenyl group have been developed as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor.[8]

A Framework for Experimental Validation

To elucidate the precise mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. This section provides detailed protocols for key experiments.

Initial Target Screening: Broad-Based Assays

A logical first step is to perform a broad panel screen to identify potential biological targets.

Protocol: Broad Ligand Binding and Enzyme Inhibition Screening

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Assay Selection: Utilize a commercially available broad screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a diverse range of receptors, ion channels, transporters, and enzymes.

-

Primary Screen: Perform an initial single-point screen at a high concentration (e.g., 10 µM) to identify any significant interactions (typically >50% inhibition or stimulation).

-

Data Analysis: Analyze the screening data to identify "hits" – targets that show a significant response to the compound.

In-depth Mechanistic Studies for Validated Hits

Once potential targets are identified, more focused in-vitro and cellular assays are necessary to validate these interactions and elucidate the mechanism.

Protocol: Enzyme Inhibition Kinetics

-

Enzyme and Substrate Preparation: Obtain the purified enzyme of interest and its corresponding substrate. Prepare a series of substrate concentrations bracketing the known Kₘ value.

-

Inhibitor Preparation: Prepare serial dilutions of this compound.

-

Kinetic Assay: In a multi-well plate, combine the enzyme, varying concentrations of the substrate, and varying concentrations of the inhibitor. Initiate the reaction and measure the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the initial reaction velocities against substrate concentration for each inhibitor concentration. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the type of inhibition (competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ).

Protocol: Receptor Binding Assays

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest from a suitable cell line or tissue.

-

Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the receptor in the presence of increasing concentrations of this compound (as the competitor).

-

Separation and Detection: Separate the bound from the unbound radioligand (e.g., by filtration) and quantify the radioactivity of the bound fraction.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the IC₅₀ and subsequently the Kᵢ value.

Protocol: Cellular Functional Assays

-

Cell Culture: Culture a cell line that endogenously or recombinantly expresses the target of interest.

-

Functional Readout: Select an appropriate functional assay that measures the downstream signaling of the target upon activation or inhibition. Examples include:

-

cAMP Assays: For G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.

-

Calcium Mobilization Assays: For GPCRs that couple to Gαq.

-

Reporter Gene Assays: For targets that regulate gene transcription.

-

-

Assay Execution: Treat the cells with varying concentrations of this compound in the presence or absence of a known agonist or antagonist.

-

Data Analysis: Generate dose-response curves to determine the potency (EC₅₀ or IC₅₀) and efficacy of the compound.

Data Presentation and Visualization

Clear and concise presentation of experimental data is crucial for interpretation and communication.

Table 1: Hypothetical Quantitative Data for this compound

| Target | Assay Type | Potency (IC₅₀/EC₅₀/Kᵢ) |

| Acetylcholinesterase | Enzyme Inhibition | 5.2 µM (Kᵢ) |

| Dopamine D4 Receptor | Receptor Binding | 250 nM (Kᵢ) |

| Dopamine D4 Receptor | cAMP Functional Assay | 480 nM (IC₅₀) |

Diagram 1: Proposed Experimental Workflow for Mechanism of Action Elucidation

Caption: Hypothetical antagonistic effect on a Gαi-coupled receptor pathway.

Conclusion

While the definitive mechanism of action for this compound remains to be experimentally determined, its structural components strongly suggest potential interactions with key enzymes and receptors. This guide provides a robust framework for researchers to systematically investigate these possibilities. By employing a combination of broad-based screening and focused in-vitro and cellular assays, the scientific community can unlock the therapeutic potential of this intriguing molecule. The proposed experimental workflows and data presentation formats offer a standardized approach to ensure the generation of high-quality, reproducible, and readily interpretable data, ultimately accelerating the drug discovery and development process.

References

-

Ma, L., et al. (2017). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 22(11), 1977. [Link]

-

Sangshetti, J. N., et al. (2016). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. RSC Advances, 6(78), 74839-74847. [Link]

-

Kumar, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2218-2244. [Link]

-

Singh, G., & Kumar, A. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Krasavin, M. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(8), 1107-1135. [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(12), 40-51. [Link]

-

Gleason, B. L., et al. (2015). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 25(17), 3563-3566. [Link]

-

Kulkarni, P. M., et al. (2021). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

PubChem. This compound. [Link]

-

R&D Chemicals. This compound. [Link]

-

Cerasuolo, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2217-2232. [Link]

-

Wang, S., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(11), 4668-4685. [Link]

-

PubChem. 4-(4-Chlorophenyl)morpholine. [Link]

-

ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

-

Ali, I., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(21), 7380. [Link]

-

Asadi, A., et al. (2024). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 12, 1392634. [Link]

-

Kaila, N., et al. (2010). Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421), a P-selectin inhibitor with improved pharmacokinetic properties and oral efficacy in models of vascular injury. Journal of Medicinal Chemistry, 53(18), 6486-6497. [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups | MDPI [mdpi.com]

- 6. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for 3-(4-Chlorophenyl)morpholine hydrochloride

An In-Depth Technical Guide to 3-(4-Chlorophenyl)morpholine Hydrochloride

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS Number: 1170797-92-8). It is intended for researchers, chemists, and drug development professionals who utilize this compound as a key synthetic intermediate. The guide covers its chemical identity, physicochemical properties, a plausible synthetic pathway, detailed analytical characterization protocols, and its principal applications in the pharmaceutical and agrochemical sectors. By integrating field-proven insights with established scientific principles, this whitepaper serves as an authoritative resource for the effective utilization and handling of this versatile chemical building block.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound, 3-(4-chlorophenyl)morpholine. The salt form enhances stability and solubility, simplifying its handling and use in various reaction conditions[1]. Its core structure consists of a morpholine ring, a heterocyclic motif widely recognized as a "privileged pharmacophore" in medicinal chemistry, substituted with a 4-chlorophenyl group at the 3-position[2][3]. This substitution pattern is critical for its utility in building more complex, biologically active molecules.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1170797-92-8 | [1][4][5] |

| Molecular Formula | C₁₀H₁₂ClNO·HCl | [1] |

| Molecular Weight | 234.13 g/mol | [1][6][7] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 95-98% (typically by HPLC) | [1][8] |

| Melting Point | 198-203 °C | [1] |

| PubChem CID | 17749821 | [1] |

| InChI Key | VKUBCLCJPLUOTA-UHFFFAOYSA-N | [8] |

Plausible Synthetic Pathway and Mechanistic Rationale

The synthesis of substituted morpholines is a well-established field in organic chemistry[9][10]. While proprietary manufacturing details for this compound are not publicly disclosed, a logical and chemically sound synthetic route can be postulated. A common approach involves the cyclization of an appropriate N-substituted diethanolamine derivative.

Causality of Experimental Choices: The selection of a starting material like 2-((2-hydroxy-2-(4-chlorophenyl)ethyl)amino)ethan-1-ol is strategic. This precursor already contains the complete carbon and nitrogen skeleton required for the final morpholine ring, with the chlorophenyl group correctly positioned. The subsequent intramolecular cyclization, typically acid-catalyzed (e.g., using sulfuric acid), is an efficient method for forming the six-membered morpholine ring. The final step, treatment with hydrochloric acid, serves the dual purpose of protonating the basic morpholine nitrogen to form the stable, crystalline hydrochloride salt and facilitating purification through precipitation.

Caption: A plausible synthetic workflow for 3-(4-Chlorophenyl)morpholine HCl.

Analytical Characterization and Quality Control

Ensuring the identity and purity of a synthetic intermediate is paramount for the success of subsequent reactions and the quality of the final product. A multi-modal analytical approach is typically employed, with High-Performance Liquid Chromatography (HPLC) being the primary technique for purity assessment[1].

Trustworthiness Through Self-Validation: The described HPLC protocol is a self-validating system. System suitability tests (SSTs), including retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates, must be performed before sample analysis. These SSTs confirm that the chromatographic system is performing correctly, ensuring the trustworthiness and reliability of the generated purity data.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a standard reverse-phase HPLC method for determining the purity of this compound.

Rationale: A C18 column is selected due to its hydrophobic stationary phase, which effectively retains the moderately nonpolar analyte. A mobile phase of acetonitrile and water provides good separation, while the addition of an acid like trifluoroacetic acid (TFA) ensures sharp, symmetrical peak shapes by suppressing the ionization of any residual free amine. UV detection at a wavelength corresponding to the absorbance maximum of the chlorophenyl group (approx. 225-235 nm) provides high sensitivity.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detector | UV at 230 nm |

| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile |

Step-by-Step Methodology:

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 water:acetonitrile mixture to create a 1 mg/mL stock solution.

-

System Suitability: Inject a standard solution multiple times (n=5) to verify system performance against pre-defined criteria (e.g., RSD of retention time <1%, tailing factor <1.5).

-

Sample Analysis: Inject the sample solution.

-

Data Processing: Integrate the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (Area %).

Caption: Standard analytical workflow for purity determination by HPLC.

Confirmatory Analyses

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. The expected monoisotopic mass for the free base (C₁₀H₁₂ClNO) is 197.06 Da[11].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure by showing the expected proton and carbon environments and their connectivities.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial starting material or building block in multi-step syntheses[1]. Its value lies in the combination of the pharmacologically significant morpholine ring and the synthetically versatile chlorophenyl group.

-

Pharmaceutical Development: The compound serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders[1][12]. The morpholine moiety can improve pharmacokinetic properties such as solubility and metabolic stability, while the chlorophenyl group can be a key binding element or a handle for further chemical modification (e.g., through cross-coupling reactions).

-

Agrochemical Synthesis: It is also used in the development of advanced crop protection agents. The structural features of the molecule can be incorporated into new pesticides or herbicides to enhance their efficacy and stability[1].

-

Material Science: The compound's properties may lend themselves to the development of specialty polymers and coatings, potentially conferring enhanced durability and chemical resistance[1].

Caption: Role as a versatile intermediate in multi-step synthetic applications.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound. The information provided is based on typical Safety Data Sheets (SDS) for this class of chemical.

-

Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed (H302)[13].

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[13][14].

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Commercial suppliers often recommend storage at refrigerated temperatures (0-8 °C) to ensure long-term stability[1].

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its distinct molecular architecture. Its CAS number is 1170797-92-8. The combination of the proven morpholine pharmacophore and a functionalized phenyl ring makes it a versatile starting point for complex syntheses in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, analytical validation methods, and safety protocols is critical for its effective and safe application in research and development.

References

-

R&D Chemicals. This compound. [Link]

-

Kishida Chemical Co., Ltd. Safety Data Sheet - 3-(3-Fluorophenyl)morpholine hydrochloride. [Link]

-

PubChemLite. This compound (C10H12ClNO). [Link]

-

Wikipedia. Morpholine. [Link]

-

PubChem. 4-(3-Chloropropyl)morpholine. [Link]

-

RASĀYAN Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

- Google Patents.

-

PubMed Central (PMC). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Chemistry of 4-(3-Chlorophenyl)morpholine: Properties, Synthesis, and Applications. [Link]

-

American Elements. 3-(4-Fluorophenyl)morpholine hydrochloride. [Link]

-

PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

-

PubMed Central (PMC). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

-

PubMed Central (PMC). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

Taylor & Francis. Morpholine – Knowledge and References. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1170797-92-8|this compound|BLD Pharm [bldpharm.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. This compound [amp.chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 3-(4-CHLOROPHENYL)MORPHOLINE HCL | CymitQuimica [cymitquimica.com]

- 9. Morpholine - Wikipedia [en.wikipedia.org]

- 10. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

- 11. PubChemLite - this compound (C10H12ClNO) [pubchemlite.lcsb.uni.lu]

- 12. chemimpex.com [chemimpex.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. kishida.co.jp [kishida.co.jp]

An In-Depth Technical Guide to the In Vitro Biological Activity of 3-(4-Chlorophenyl)morpholine hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro biological activity of 3-(4-Chlorophenyl)morpholine hydrochloride. Given the structural alerts within this molecule, particularly the 4-chlorophenyl group attached to a morpholine scaffold, this document outlines a scientifically rigorous, hypothesis-driven approach to its characterization. We will focus on its potential interactions with key targets in the central nervous system, specifically monoamine transporters and enzymes, and provide detailed protocols for a thorough pharmacological evaluation.

Introduction and Scientific Rationale

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Its incorporation into small molecules can enhance solubility, metabolic stability, and blood-brain barrier permeability.[3] The presence of a 4-chlorophenyl group is a common feature in compounds targeting monoamine systems. For instance, analogs with a 3-(4-chlorophenyl)tropane structure have demonstrated high affinity for the dopamine transporter (DAT).[2][4] This structural precedent strongly suggests that this compound is a compelling candidate for investigation as a modulator of monoamine transporters, with a potential primary affinity for the dopamine transporter.

This guide, therefore, proposes a systematic in vitro evaluation of this compound, beginning with the highest probability targets—the monoamine transporters (DAT, NET, and SERT)—and extending to monoamine oxidase (MAO) enzymes and general cell viability.

Proposed Primary Target Evaluation: Monoamine Transporters

Monoamine transporters are critical regulators of neurotransmission, and their modulation is a key strategy in the treatment of numerous neurological and psychiatric disorders.[5] The initial and most critical step in characterizing this compound is to determine its affinity and functional potency at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Experimental Workflow for Monoamine Transporter Interaction

The following workflow provides a logical progression for characterizing the interaction of the test compound with monoamine transporters.

Caption: Workflow for Monoamine Transporter Evaluation.

Detailed Protocol: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[6] This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for DAT, NET, and SERT.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Cell membrane preparations from the above cell lines.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[7]

-

Wash Buffer: Ice-cold Assay Buffer.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the washed membranes in a buffer containing a cryoprotectant and store at -80°C until use.[8]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 50-100 µg of protein), the radioligand at a concentration near its Kd, and varying concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).[7]

-

Total and Non-Specific Binding: For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of the respective non-specific binding inhibitor.

-

Incubation: Incubate the plates at room temperature (or 37°C, depending on the specific transporter) for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Detailed Protocol: Neurotransmitter Uptake Assays

These assays measure the functional inhibition of monoamine transporters. Both radiolabeled and fluorescent methods are available.

2.3.1 Radiolabeled Uptake Assay

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates.[9]

-

Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

-

Assay Buffer (e.g., Krebs-HEPES buffer).[9]

-

Test Compound: this compound.

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of the test compound for 10-20 minutes at 37°C.

-

Uptake Initiation: Add the radiolabeled substrate to each well to initiate uptake.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of uptake against the log concentration of the test compound to determine the IC50 value.

2.3.2 Fluorescent Uptake Assay

This method provides a non-radioactive alternative, often with higher throughput.[10][11]

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Fluorescent substrate (e.g., a proprietary dye that mimics monoamine neurotransmitters).[10]

-

Assay Buffer.

-

Test Compound: this compound.

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Plate cells in a 96- or 384-well black, clear-bottom plate.

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Reagent Addition: Add the fluorescent substrate working solution to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Fluorescence Reading: Measure the fluorescence intensity using a bottom-read fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition based on the fluorescence signal and determine the IC50 value.

Proposed Secondary Target Evaluation: Monoamine Oxidase (MAO)

Compounds that interact with monoamine transporters may also affect the primary enzymes responsible for monoamine metabolism, MAO-A and MAO-B.[12] It is therefore prudent to screen this compound for inhibitory activity against these enzymes.

Experimental Workflow for MAO Inhibition Assay

Caption: Workflow for MAO Inhibition Assay.

Detailed Protocol: Fluorometric MAO Inhibition Assay

This assay is highly sensitive and suitable for high-throughput screening.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO Assay Buffer.

-

MAO Substrate (e.g., p-tyramine, which is a substrate for both isoforms).

-

High Sensitivity Probe (e.g., a reagent that reacts with H₂O₂ to produce a fluorescent product).

-

Developer/HRP Enzyme.

-

Known inhibitors for controls: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B).[13]

-

Test Compound: this compound.

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzymes, substrate, probe, and developer according to the manufacturer's instructions.

-

Assay Setup: To the wells of a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B), assay buffer, and varying concentrations of the test compound or control inhibitors.

-

Pre-incubation: Incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate and probe/developer mix to each well to start the reaction.

-

Incubation: Incubate for 20-30 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for both MAO-A and MAO-B.

General Cellular Viability Assessment

It is essential to determine if the observed biological activities are due to specific interactions with the targets or a result of general cytotoxicity.[9] A simple cytotoxicity assay should be performed in parallel with the primary and secondary target assays.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

HEK293 cells (or another relevant cell line).

-

Complete cell culture medium.

-

Test Compound: this compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a period that matches the duration of the primary assays (e.g., 24-48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (concentration that causes 50% cytotoxicity).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table to allow for easy comparison of the compound's potency and selectivity.

Table 1: Summary of In Vitro Biological Activity of this compound

| Assay Type | Target | Parameter | Value (nM) |

| Radioligand Binding | DAT | Ki | TBD |

| NET | Ki | TBD | |

| SERT | Ki | TBD | |

| Functional Uptake | DAT | IC50 | TBD |

| NET | IC50 | TBD | |

| SERT | IC50 | TBD | |

| Enzyme Inhibition | MAO-A | IC50 | TBD |

| MAO-B | IC50 | TBD | |

| Cytotoxicity | HEK293 | CC50 | TBD |

TBD: To be determined.

Interpretation:

-

Potency: Lower Ki and IC50 values indicate higher potency.

-

Selectivity: Compare the Ki or IC50 values across the different targets. A significantly lower value for one target over the others (e.g., a >10-fold difference) suggests selectivity.

-

Therapeutic Index: A large ratio of CC50 to the potent Ki or IC50 values (CC50/IC50) suggests a favorable therapeutic window, where the compound is active at concentrations well below those that cause general cell death.

By following this comprehensive guide, researchers can systematically and rigorously characterize the in vitro biological activity of this compound, providing a solid foundation for further drug development efforts.

References

-

Enzyme Inhibition Assays for Monoamine Oxidase. (2024). PubMed. [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]

-

Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.). Jove. [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2024). RSC Publishing. [Link]

-

Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). PubMed Central. [Link]

-

Radioligand binding assays and their analysis. (n.d.). PubMed. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]

-

Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. (2007). PubMed. [Link]

-

Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. (n.d.). ACS Publications. [Link]

-

Neurotransmitter and psychostimulant recognition by the dopamine transporter. (n.d.). PubMed Central. [Link]

-

The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. (n.d.). PubMed. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]

-

A Norepinephrine Transporter Assay for the Screening of Natural Products. (n.d.). MDPI. [Link]

-

Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. (n.d.). Frontiers. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PubMed Central. [Link]

-

Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. (n.d.). PubMed. [Link]

-

Target-directed evolution of novel modulators of the dopamine transporter in Lobelia cardinalis hairy root cultures. (n.d.). PubMed Central. [Link]

-

Neurotransmitter Transporter Assay Kit. (n.d.). Molecular Devices. [Link]

-

Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. (2024). OPUS. [Link]

-

Pharmacological characterization of a fluorescent uptake assay for the noradrenaline transporter. (n.d.). PubMed. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel 3-(4-Chlorophenyl)-2-(substituted)quinazolin-4(3H)-one Derivatives as Multi-target Anti-inflammatory Agents. (2019). ResearchGate. [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PubMed Central. [Link]

-

Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. (n.d.). PubMed. [Link]

-

Discovery and Development of Monoamine Transporter Ligands. (n.d.). PubMed Central. [Link]

-

Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. (n.d.). PubMed Central. [Link]

-